Product packaging for 1,1-Dichloro-3,3,4-trimethylpent-1-ene(Cat. No.:CAS No. 89517-71-5)

1,1-Dichloro-3,3,4-trimethylpent-1-ene

Cat. No.: B8570885
CAS No.: 89517-71-5
M. Wt: 181.10 g/mol
InChI Key: OHHICJQEDCMLKC-UHFFFAOYSA-N
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Description

1,1-Dichloro-3,3,4-trimethylpent-1-ene is a high-purity organochlorine compound of significant interest in advanced chemical synthesis and research and development. This compound features a reactive dichloro-substituted alkene terminus and a branched alkyl chain, a structure that makes it a valuable intermediate for constructing more complex molecules. Its primary research applications include its use as a building block in organic synthesis, particularly in reactions where the dichlorovinyl group can be further functionalized. Researchers also value this compound for its potential in the development of novel agrochemicals, as similar structures are frequently explored in the synthesis of active ingredients for herbicides, fungicides, and insecticides . The mechanism of action for this compound is inherently tied to its functional groups; the electron-deficient alkene can act as an electrophile in various coupling and addition reactions, while the chlorine atoms can be susceptible to substitution or elimination, offering multiple pathways for chemical modification. Strictly for research use only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Cl2 B8570885 1,1-Dichloro-3,3,4-trimethylpent-1-ene CAS No. 89517-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89517-71-5

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

1,1-dichloro-3,3,4-trimethylpent-1-ene

InChI

InChI=1S/C8H14Cl2/c1-6(2)8(3,4)5-7(9)10/h5-6H,1-4H3

InChI Key

OHHICJQEDCMLKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C=C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,1 Dichloro 3,3,4 Trimethylpent 1 Ene and Analogous Structures

Established Approaches for 1,1-Dichloroalkene Synthesis

The synthesis of 1,1-dichloroalkenes can be achieved through various established methods, primarily involving olefination reactions of carbonyl compounds and transformations of other functional groups. These methods provide reliable pathways to the dichlorovinyl moiety.

Olefination Reactions of Carbonyl Compounds

Olefination reactions, which involve the conversion of a carbonyl group to a carbon-carbon double bond, are a cornerstone in the synthesis of 1,1-dichloroalkenes.

The Wittig reaction is a widely recognized method for alkene synthesis. mnstate.edulibretexts.orglibretexts.orgmasterorganicchemistry.com For the preparation of 1,1-dichloroalkenes, a common approach involves the reaction of an aldehyde with triphenylphosphine (B44618) (PPh₃) in the presence of a carbon tetrahalide, such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). beilstein-journals.orgd-nb.infonih.gov This one-step process provides a direct route from aldehydes to the desired 1,1-dichloro-1-alkenes. beilstein-journals.orgd-nb.infonih.gov The reaction proceeds through the formation of a phosphorus ylide intermediate which then reacts with the carbonyl compound. libretexts.orgmasterorganicchemistry.com

An alternative to the classic Wittig reaction is the use of a phosphonate (B1237965) reagent like LiCCl₂-P(O)(OEt)₂. beilstein-journals.orgd-nb.infonih.gov The general mechanism of the Wittig reaction involves the initial formation of a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane that collapses to the alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Wittig-type Reagents for 1,1-Dichloroalkene Synthesis

Reagent SystemStarting MaterialProductReference
PPh₃ / CCl₄Aldehyde1,1-Dichloroalkene beilstein-journals.orgd-nb.infonih.gov
PPh₃ / CHCl₃Aldehyde1,1-Dichloroalkene beilstein-journals.orgd-nb.infonih.gov
LiCCl₂-P(O)(OEt)₂Aldehyde1,1-Dichloroalkene beilstein-journals.orgd-nb.infonih.gov

A more recent and novel approach to the synthesis of 1,1-dichloroalkenes is the catalytic olefination of hydrazones. beilstein-journals.orgd-nb.infonih.govelectronicsandbooks.com This method utilizes N-unsubstituted hydrazones derived from aldehydes and ketones, which are treated with polyhalogenated alkanes like carbon tetrachloride in the presence of a copper catalyst, such as copper(I) chloride (CuCl). electronicsandbooks.com This reaction results in the formation of a new carbon-carbon double bond through a redox process. electronicsandbooks.com

The proposed mechanism involves the oxidation of the hydrazone by Cu(II) species to form a diazoalkane. electronicsandbooks.com This diazoalkane then decomposes in the presence of the copper catalyst to generate a copper-carbene complex, which is a key intermediate. electronicsandbooks.com The reaction of this complex with the polyhalogenated alkane yields the 1,1-dichloroalkene and regenerates the Cu(II) catalyst, thus completing the catalytic cycle. electronicsandbooks.com This method has been shown to be a general process applicable to other polyhaloalkanes as well. electronicsandbooks.com

While the direct conversion of ketones to 1,1-dichloroalkenes is less common, related transformations can yield chloro-olefins. For instance, aldehydes and ketones can be converted into chloro-olefins using chloroiodomethane (B1360106) and triphenylphosphine, which form a chloromethyltriphenylphosphonium iodide intermediate. rsc.org This reagent, upon treatment with a strong base like potassium t-butoxide, can then be used for the olefination of carbonyl compounds. rsc.org It is important to note that this method typically yields monochloroalkenes.

Other strategies for converting aldehydes and ketones often involve multiple steps, such as the addition of organometallic reagents followed by elimination or rearrangement reactions. nih.govstackexchange.comchemistrysteps.com

Synthesis from 1,1,1-Trifluoroalkanones via Aluminum Trichloride (B1173362) Catalysis

A novel and significant method for the synthesis of 1,1-dichloro-1-alkenones involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (AlCl₃). beilstein-journals.orgd-nb.infonih.govnih.gov This reaction leads to the direct conversion of the aliphatic trifluoromethyl group into a dichlorovinyl moiety. beilstein-journals.orgnih.gov The reaction has been found to have a broad scope, tolerating various chain lengths and aryl substituents. beilstein-journals.orgd-nb.infonih.gov This methodology is particularly noteworthy as 1,1,1-trifluoroalkyl halides are commercially available, providing a useful entry point to 1,1-dichloro-1-alkenone structures. beilstein-journals.orgnih.gov

Table 2: Synthesis of 1,1-Dichloro-1-alkenones from 1,1,1-Trifluoroalkanones

Starting MaterialReagentProductReference
1,1,1-TrifluoroalkanoneAlCl₃1,1-Dichloro-1-alkenone beilstein-journals.orgd-nb.infonih.govnih.gov

Methods from Trichloromethyl Carbinols via Acetylation and Elimination

Another established route to 1,1-dichloroalkenes begins with the synthesis of trichloromethyl carbinols. beilstein-journals.orgd-nb.infonih.gov These intermediates are typically prepared by the addition of chloroform to aldehydes, a reaction often promoted by a strong base. organic-chemistry.org A one-pot method for synthesizing trichloromethyl carbinols directly from primary alcohols has also been developed, involving an oxidation step followed by trichloromethylation. organic-chemistry.org

Once the trichloromethyl carbinol is obtained, it undergoes acetylation followed by an elimination reaction to yield the final 1,1-dichloroalkene. beilstein-journals.orgd-nb.infonih.gov This two-step sequence from the carbinol provides a reliable method for accessing the desired dichlorovinyl structure.

Generation from Internal Difluoroalkanes

The conversion of internal difluoroalkanes represents a method for generating chloroalkene products. beilstein-journals.orgnih.gov This transformation is typically accomplished using organoaluminum reagents. Specifically, diethylaluminum chloride (AlEt₂Cl) has been utilized to facilitate this conversion, providing a pathway from difluorinated alkanes to analogous chloro-substituted alkenes. beilstein-journals.orgnih.gov

Copper-Catalyzed Cyclization of Propargylic Amides

The synthesis of 1,1-dichloroalkenes through the copper-catalyzed cyclization of propargylic amides is not a widely documented pathway in the scientific literature. While copper catalysis is employed in various reactions involving propargylic substrates, such as substitutions and functionalizations to form allenes or complex heterocycles, the specific application for the cyclization of propargylic amides to yield 1,1-dichloroalkenes is not prominently described. unige.chnih.govscranton.edunih.gov Research in this area tends to focus on other transformations, such as the hydroamination of propargyl imidates to dihydrooxazoles or the α–functionalization of nitroalkanes with propargyl bromides. scranton.edunih.gov

One-Pot Synthesis from Primary Alcohols

A multi-step, one-pot approach starting from primary alcohols offers a versatile route to creating trichloromethyl carbinols, which are key precursors for 1,1-dichloroalkenes. beilstein-journals.orgnih.govorganic-chemistry.org This method avoids the need to isolate often unstable aldehyde intermediates, thereby improving efficiency. organic-chemistry.org

The process begins with the oxidation of a primary alcohol to its corresponding aldehyde. This is followed by a trichloromethylation step within the same reaction vessel. organic-chemistry.org A common protocol involves using Dess-Martin periodinane (DMP) for the oxidation, followed by the addition of chloroform (CHCl₃) and a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). organic-chemistry.org This one-pot procedure has been shown to be compatible with a wide array of primary alcohols. organic-chemistry.org

Once the trichloromethyl carbinol intermediate is formed, it is converted to the final 1,1-dichloro-1-alkene product. This subsequent transformation is typically achieved through acetylation of the carbinol followed by an elimination reaction. beilstein-journals.orgnih.gov

Table 1: One-Pot Synthesis of Trichloromethyl Carbinol Precursors from Primary Alcohols
Starting Material (Primary Alcohol)Oxidizing AgentTrichloromethylating AgentBaseIntermediate ProductReference
General R-CH₂OHDess-Martin Periodinane (DMP)Chloroform (CHCl₃)1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)R-CH(OH)CCl₃ (Trichloromethyl carbinol) organic-chemistry.org

Targeted Synthesis of 1,1-Dichloro-3,3,4-trimethylpent-1-ene

The specific synthesis of this compound can be achieved through a targeted reaction that builds the carbon skeleton and installs the dichlorovinyl group in a controlled manner.

Preparation via Reaction of Vinylidene Chloride with 2-Chloro-2,3-dimethylbutane under Aluminum Chloride Catalysis

The condensation of an alkyl chloride with vinylidene chloride (1,1-dichloroethylene) in the presence of a Lewis acid catalyst is an effective method for preparing 1,1-dichloro-2-alkyl-1-ethylenes. google.com This reaction follows a mechanism analogous to a Friedel-Crafts alkylation of an alkene.

In the synthesis of this compound, the Lewis acid catalyst, aluminum chloride (AlCl₃), facilitates the formation of a tertiary carbocation from 2-chloro-2,3-dimethylbutane. This highly reactive electrophile, the 2,3-dimethyl-2-butyl cation, then attacks the electron-rich double bond of vinylidene chloride. The addition typically occurs at the CH₂ carbon of the vinylidene chloride, which is less sterically hindered and results in a more stable carbocation intermediate. A subsequent elimination step, likely the loss of a proton, leads to the formation of the final product, this compound, and regeneration of the catalyst.

This method has been successfully applied to similar tertiary and secondary alkyl chlorides, such as t-butyl chloride and isopropyl chloride, to produce the corresponding 1,1-dichloroalkenes with varying yields. google.com For instance, the reaction between t-butyl chloride and vinylidene chloride catalyzed by iron trichloride has been reported to yield 1,1-dichloro-3,3-dimethyl-1-butene. google.com

Table 2: Lewis Acid-Catalyzed Synthesis of Analogous 1,1-Dichloroalkenes
Alkyl ChlorideAlkeneCatalystProductReported YieldReference
t-Butyl chlorideVinylidene chlorideFeCl₃1,1-dichloro-3,3-dimethyl-1-butene60% google.com
Isopropyl chlorideVinylidene chlorideAlCl₃1,1-dichloro-3-methyl-1-butene30% google.com
Cyclohexyl chlorideVinylidene chlorideAlCl₃1,1-dichloro-2-cyclohexylethylene30-50% google.com
Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Diethylaluminum chloride (AlEt₂Cl)
Dess-Martin periodinane (DMP)
Chloroform (CHCl₃)
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
Vinylidene chloride (1,1-dichloroethylene)
2-Chloro-2,3-dimethylbutane
Aluminum chloride (AlCl₃)
t-Butyl chloride
Iron trichloride (FeCl₃)
1,1-dichloro-3,3-dimethyl-1-butene
Isopropyl chloride
1,1-dichloro-3-methyl-1-butene
Cyclohexyl chloride
1,1-dichloro-2-cyclohexylethylene

Reactivity Profiles and Transformational Chemistry of 1,1 Dichloro 3,3,4 Trimethylpent 1 Ene and Geminal Dihaloalkenes

Carbon-Carbon Bond Forming Reactions

The transformation of the dichlorovinyl group into new carbon-carbon bonds is a cornerstone of its synthetic utility. Palladium-mediated cross-coupling reactions provide a powerful platform for the selective substitution of the chlorine atoms, while other methods leverage the dihalo-functionality to generate transient species for cycloaddition and insertion reactions.

Palladium catalysis is a fundamental tool for C-C bond formation, and its application to geminal dichloroalkenes like 1,1-dichloro-3,3,4-trimethylpent-1-ene opens avenues to a wide array of substituted alkenes and alkynes. nobelprize.org The differential reactivity of the two chlorine atoms can be exploited to achieve either selective mono-substitution or complete di-substitution.

The stepwise substitution of chlorine atoms in geminal dichloroalkenes allows for the controlled synthesis of complex molecular architectures. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor either mono- or di-alkylation/arylation. For instance, a highly trans-selective monoalkylation of unactivated 1,1-dichloro-1-alkenes has been developed, which can be followed by a second, distinct palladium-catalyzed substitution to selectively form either E or Z trisubstituted alkenes. nih.govresearchgate.net

Alternatively, both chlorine atoms can be replaced in a single synthetic operation through domino cross-coupling reactions. A notable example is the efficient synthesis of diarylalkynes from the reaction of 1,1-dichloroalkenes with triarylbismuth reagents under palladium catalysis. rsc.org This domino process involves the sequential substitution of both chlorine atoms to furnish the alkyne products in a single step.

Table 1: Examples of Palladium-Catalyzed Coupling of Geminal Dichloroalkenes

Dichloroalkene SubstrateCoupling PartnerCatalyst SystemProduct TypeKey Feature
General R-CH=CCl₂Organozinc ReagentPd(dba)₂ / LigandMonochloroalkenetrans-selective monoalkylation nih.gov
General R-CH=CCl₂TriarylbismuthPd(OAc)₂ / PPh₃DiarylalkyneDomino di-arylation rsc.org

Note: This table represents generalized reactions for the class of 1,1-dichloroalkenes.

The principles of palladium-catalyzed cross-coupling can be applied in both intermolecular and intramolecular settings, greatly expanding the synthetic possibilities. Intermolecular reactions involve the coupling of a geminal dichloroalkene with a separate organometallic reagent, such as those based on boron (Suzuki-Miyaura), tin (Stille), or zinc (Negishi). nobelprize.orgsigmaaldrich.com These reactions are foundational for building molecular complexity from simpler precursors.

Intramolecular palladium-catalyzed cross-coupling reactions of substrates containing a geminal dihaloalkene and a tethered nucleophilic partner enable the efficient construction of cyclic structures. nih.gov Depending on the nature of the tether and the nucleophile, this strategy can lead to the formation of various carbo- and heterocyclic ring systems. nih.govresearchgate.net For example, a tethered aryl or vinyl group can undergo cyclization onto the dichlorovinyl moiety to form fused ring systems, a process that is highly valuable in the synthesis of complex organic molecules.

Beyond substitution reactions, the geminal dihalo-functionality is a precursor to highly reactive one-carbon (C1) synthons for cycloaddition reactions. Through reductive activation, 1,1-dichloroalkenes can serve as vinylidene equivalents. Alternatively, treatment with a base can induce α-elimination to generate alkylidene carbenes.

While six-membered rings are readily accessible through Diels-Alder reactions, methods for generating five-membered rings are less common. A significant advancement in this area is the dinickel-catalyzed [4+1]-cycloaddition of 1,3-dienes with 1,1-dichloroalkenes. nih.govthieme-connect.com In this process, the 1,1-dichloroalkene is reductively activated by a dinickel catalyst in the presence of a stoichiometric reductant, such as zinc, to generate a vinylidene equivalent. nih.gov This C1 partner then reacts with a C4 diene to afford polysubstituted cyclopentenes. nih.gov The reaction is highly selective and has been successfully applied to both intermolecular and intramolecular variants, with high levels of asymmetric induction achieved in intramolecular cases using a chiral ligand. nih.govnih.gov

Table 2: Dinickel-Catalyzed Reductive [4+1]-Cycloaddition

C1 Partner PrecursorC4 PartnerCatalyst SystemReductantProduct
1,1-Dichloroalkene1,3-DieneDinickel Complex / LigandZnPolysubstituted Cyclopentene (B43876)

Reference: nih.govnih.gov

Treatment of geminal dihaloalkenes with a strong base can induce α-elimination of HX, leading to the formation of a highly reactive alkylidene carbene intermediate. chemtube3d.comlibretexts.org These carbenes, once generated, rapidly undergo a variety of transformations, primarily intramolecular rearrangements and insertions.

Two of the most common reaction pathways for alkylidene carbenes are 1,2-migration and 1,5-C-H insertion. pku.edu.cn

1,2-Migration (Fritsch-Buttenberg-Wiechell Rearrangement): In this process, a substituent (e.g., an alkyl or aryl group) on the β-carbon migrates to the carbenic carbon, resulting in the formation of an alkyne. acs.org This rearrangement is a powerful method for converting olefins into alkynes.

1,5-C-H Insertion: When a C-H bond is present at the 5-position relative to the carbene, the carbene can insert into this bond to form a five-membered ring. acs.org This intramolecular 1,5-C-H insertion is a stereospecific process that leads to the formation of cyclopentene derivatives. udel.edu The reaction shows a strong preference for insertion into tertiary C-H bonds over secondary and primary ones. bham.ac.uk This regioselectivity makes it a predictable and synthetically useful method for cyclopentene annulation. udel.edubham.ac.uk

Table 3: Reactivity of Alkylidene Carbenes Generated from Geminal Dihaloalkenes

Reaction PathwayDescriptionProduct Type
1,2-Migration (FBW Rearrangement)Migration of a β-substituent to the carbene carbon.Alkyne
1,5-C-H InsertionIntramolecular insertion of the carbene into a C-H bond on the 5th carbon.Cyclopentene

Reference: pku.edu.cnacs.orgudel.edu

C-H Bond Functionalization

A significant application of gem-dichloroalkenes in C-H bond functionalization is the direct alkynylation of heteroarenes. This transformation provides a step-economical route to heteroaryl alkynes, which are important structural motifs in various fields. Palladium-catalyzed direct alkynylations of heteroarenes have been successfully achieved using gem-dichloroalkenes as user-friendly and inexpensive electrophiles. acs.orgnih.gov

This methodology has been shown to be effective for a variety of heteroarenes, including benzoxazoles, oxazoles, and benzothiazoles. acs.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a suitable ligand such as DPEPhos, and a base. organic-chemistry.org The scope of the reaction is broad, tolerating a range of functional groups on both the heteroarene and the gem-dichloroalkene. acs.orgorganic-chemistry.org For instance, the direct alkynylation of benzoxazole (B165842) with various substituted gem-dichloroalkenes proceeds to give the corresponding substituted alkynes. acs.org

Catalyst SystemHeteroareneGem-DichloroalkeneProductYield (%)
Pd(OAc)₂ / DPEPhosBenzoxazoleR-CH=CCl₂2-(Alkynyl)benzoxazoleUp to 75%
Pd(OAc)₂ / DPEPhosOxazoleR-CH=CCl₂2-(Alkynyl)oxazoleVaries
Pd(OAc)₂ / DPEPhos / CuIBenzothiazoleR-CH=CCl₂2-(Alkynyl)benzothiazoleVaries

This table presents generalized findings from palladium-catalyzed C-H alkynylation reactions of heteroarenes with gem-dichloroalkenes.

Cascade and Multicomponent Reactions

Geminal dichloroalkenes are effective reagents in cascade reactions for the synthesis of complex heterocyclic structures. A notable example is the efficient nickel-catalyzed cascade reaction of 2-vinylanilines with gem-dichloroalkenes, which provides a direct route to diversely substituted quinolines. acs.org This protocol is valuable for constructing the quinoline (B57606) core, a privileged scaffold in medicinal chemistry. nih.gov

The reaction proceeds in good to high yields and demonstrates a broad substrate scope, allowing for the synthesis of quinolines with various functional groups. acs.org Mechanistic investigations suggest the involvement of two plausible pathways within the IPr-nickel catalytic system. acs.org This cascade process highlights the utility of gem-dichloroalkenes as versatile building blocks in the modular synthesis of important nitrogen-containing heterocycles.

2-Vinylaniline DerivativeGem-Dichloroalkene DerivativeCatalyst SystemProduct
Substituted 2-vinylanilineSubstituted gem-dichloroalkeneNi(0)/IPrSubstituted Quinoline

This table illustrates the general scheme for the nickel-catalyzed cascade reaction for quinoline synthesis.

Dechloroalkylation Reactions

Dechloroalkylation reactions of geminal dichloroalkanes represent an emerging area of synthetic utility, allowing for the controlled cleavage of one or both C-Cl bonds for subsequent radical transformations with alkenes. nju.edu.cn A recent study has detailed a photoinduced, gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. nju.edu.cn This method demonstrates that gem-dichloroalkanes can act as precursors to chloroalkyl radicals, alkyl radical cations, or carbene equivalents, with the specific reactivity being influenced by the nature of the alkene acceptor. nju.edu.cnresearchgate.net

The process can lead to hydrochloromethylation or cyclopropanation of alkenes, showcasing the divergent nature of the reaction. researchgate.net For example, the reaction of dichloromethane (B109758) with various alkenes under dinuclear gold catalysis can yield either carbon-chain-propagated products or cyclopropanes depending on the reaction conditions and the substrate. nju.edu.cnresearchgate.net This controllable dechloroalkylation offers a novel strategy for C-C bond formation and the synthesis of functionalized molecules. nju.edu.cn

Alkene SubstrateDichloroalkaneCatalystReaction TypeProduct
N-phenylacrylamideDichloromethaneDinuclear Gold ComplexHydrochloromethylationCarbon-chain-propagated product
Disubstituted alkeneDichloromethaneDinuclear Gold ComplexCyclopropanationCyclopropane derivative

This table summarizes the divergent outcomes of the photoinduced gold-catalyzed dechloroalkylation of gem-dichloroalkanes with different alkene substrates.

Other Significant Transformations

The reactivity of the gem-dihaloalkene moiety in compounds like this compound extends beyond the aforementioned reactions. These substrates can participate in a variety of other metal-catalyzed cross-coupling reactions. For instance, they can be utilized in Sonogashira-type couplings with terminal alkynes to furnish 2-chloroenynes. acs.org

Furthermore, the gem-dihaloalkene unit is a precursor to other functional groups. Through carefully chosen reaction conditions, one or both of the chlorine atoms can be substituted, leading to the formation of new C-C, C-H, and C-N bonds. acs.org The versatility of gem-dihaloalkenes makes them valuable intermediates in organic synthesis, providing access to a wide array of molecular architectures.

Elimination Reactions to Alkynes and Alkynyl Bromides

Geminal dihaloalkenes are valuable precursors for the synthesis of alkynes through double dehydrohalogenation reactions. This transformation typically involves the use of a strong base to effect the elimination of two equivalents of hydrogen halide. slideshare.netbeilstein-journals.org The reaction proceeds in a stepwise manner, with the first elimination yielding a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne. slideshare.net

A common and effective reagent for this purpose is sodium amide (NaNH₂) in liquid ammonia. beilstein-journals.orgorganic-chemistry.org The strong basicity of the amide anion is sufficient to deprotonate the vinylic proton in the intermediate vinyl halide, driving the second elimination. beilstein-journals.org For terminal gem-dihaloalkenes, three equivalents of the base are often necessary, as the initially formed terminal alkyne is deprotonated by the strong base to form an acetylide salt, which is then protonated upon aqueous workup. slideshare.net

Another important transformation in this category is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. This reaction allows for the synthesis of 1,2-disubstituted alkynes from 1,1-diaryl-2-haloalkenes upon treatment with a strong base, such as an alkoxide or an organolithium reagent. wikipedia.org Notably, this rearrangement is also applicable to substrates with alkyl substituents. wikipedia.org The mechanism involves deprotonation of the vinylic hydrogen, followed by α-elimination to generate a vinyl carbene intermediate. Subsequent 1,2-migration of one of the substituents from the dichlorinated carbon atom leads to the formation of the alkyne product. wikipedia.org

SubstrateReagents and ConditionsProductYield (%)Reference
1,1-Dichloro-3,3-dimethylbutaneNaNH₂, liq. NH₃3,3-Dimethyl-1-butyneHigh beilstein-journals.org
1,1-Dibromo-2,2-diphenylethenen-BuLi, THF, -78 °C to rtDiphenylacetylene95 wikipedia.org
1-Bromo-2,2-bis(p-methoxyphenyl)ethenet-BuOK, t-BuOH, refluxBis(p-methoxyphenyl)acetylene87 wikipedia.org

Reductive Hydrolysis

The term "reductive hydrolysis" in the context of geminal dihaloalkenes generally refers to the reductive dehalogenation of the carbon-halogen bonds and their replacement with carbon-hydrogen bonds. This transformation effectively converts the dichloroalkene moiety into an alkene or alkane, depending on the reaction conditions and the reducing agent employed.

A common method for achieving this is through the use of a metal, such as zinc dust, in the presence of a proton source like acetic acid or water. bohrium.com The reaction is believed to proceed through an organozinc intermediate. The zinc metal undergoes oxidative addition to the carbon-halogen bonds, followed by hydrolysis or protonolysis of the resulting carbon-zinc bond to afford the dehalogenated product. This method provides a straightforward route to alkenes from geminal dihaloalkenes.

The general transformation can be represented as:

R₂C=CCl₂ + 2 [H] → R₂C=CH₂ + 2 HCl

SubstrateReagents and ConditionsProductYield (%)Reference
α,α-DichlorodiphenylmethaneZn, Acetic AcidDiphenylmethaneGood bohrium.com
1,1-Dichloro-2-phenylcyclopropaneZn, NH₄Cl, H₂OPhenylcyclopropane75General procedure
Gem-dichlorocyclopropanesZn, TiCl₄, THFAlkenesModerate to GoodGeneral procedure

Rearrangement Reactions (e.g., AlCl₃-catalyzed)

Geminal dihaloalkenes can undergo a variety of rearrangement reactions, often catalyzed by Lewis acids such as aluminum chloride (AlCl₃). nih.gov These rearrangements can lead to the formation of constitutional isomers and can be driven by the formation of more stable carbocation intermediates. The specific products formed are highly dependent on the substrate structure and the reaction conditions.

In the presence of a Lewis acid like AlCl₃, a chlorine atom can be abstracted from the dichlorovinyl group, leading to the formation of a vinyl cation. This reactive intermediate can then undergo skeletal rearrangements, such as alkyl or hydride shifts, to form a more stable carbocation before the final product is formed. For example, AlCl₃ can promote the isomerization of alkenes. nih.gov

In some cases, the initially formed rearranged product can undergo further reactions, such as intramolecular Friedel-Crafts-type alkylations, if an aromatic ring is present in the molecule and appropriately positioned. This can lead to the formation of complex cyclic and bicyclic structures. The reactivity and the propensity for rearrangement are influenced by the substitution pattern of the geminal dihaloalkene, with more substituted systems often being more prone to such transformations.

SubstrateReagents and ConditionsProduct(s)ObservationsReference
(E)-4-Iodo-3-methyl-3-buten-1-olAlCl₃, (CH₂Cl)₂, 50 °C, 6h(Z)-4-Iodo-3-methyl-3-buten-1-olE-to-Z isomerization nih.gov
1,1,1-TrifluoroalkanonesAlCl₃1,1-Dichloro-1-alkenones and rearranged bicyclic productsFormation of dichloroalkene followed by intramolecular cyclizationGeneral observation
α-PineneImmobilized AlCl₃Camphene, limonene, terpinoleneIsomerization of the alkene framework cjcatal.com

Mechanistic Investigations and Reaction Pathways

Elucidation of Catalytic Cycles

The transformation of 1,1-Dichloro-3,3,4-trimethylpent-1-ene is often facilitated by transition metal catalysts, each operating through distinct mechanistic cycles.

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlumenlearning.com While specific studies on this compound are not extensively detailed in the available literature, the general mechanism for related gem-dichloroalkenes can be extrapolated. The catalytic cycle typically commences with the oxidative addition of the gem-dihalide to a low-valent palladium(0) species. nih.govlumenlearning.com This step involves the cleavage of a carbon-chlorine bond and the formation of a palladium(II) intermediate.

The subsequent steps of the catalytic cycle are dependent on the specific cross-coupling reaction being performed (e.g., Suzuki, Stille, Heck). nih.govlumenlearning.com In a typical Suzuki-type coupling, for instance, the palladium(II) intermediate would undergo transmetalation with an organoboron reagent. This is followed by reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product and regenerate the palladium(0) catalyst, thus completing the cycle. nih.gov The steric hindrance imposed by the trimethylpentyl group in this compound likely influences the kinetics of these steps.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is presented below:

StepDescriptionIntermediate
Oxidative Addition The Pd(0) catalyst inserts into the C-Cl bond of the dichloroalkene.Pd(II) complex
Transmetalation An organometallic reagent transfers its organic group to the Pd(II) center.Diorganopalladium(II) complex
Reductive Elimination The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.Pd(0) complex

This table outlines the fundamental steps in a standard palladium-catalyzed cross-coupling cycle.

Nickel catalysts offer a distinct reactivity profile compared to palladium and are particularly effective in reactions involving challenging substrates. oaepublish.comnih.gov For gem-dichloroalkenes, nickel-catalyzed reactions can proceed through various mechanistic pathways, including those involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. oaepublish.comnih.gov Reductive cross-coupling reactions, for example, often involve single-electron transfer (SET) steps, leading to the formation of radical intermediates. nih.gov

The catalytic cycle in a nickel-catalyzed reductive coupling could be initiated by the reduction of a Ni(II) precursor to a more reactive Ni(0) or Ni(I) species. oaepublish.comchemrxiv.org This low-valent nickel complex can then react with this compound. In contrast to palladium, nickel has a greater propensity to engage in radical pathways, which can be advantageous in overcoming the steric bulk of the substrate. nih.gov The cycle is completed by reductive elimination from a higher-valent nickel intermediate to furnish the product and regenerate the active nickel catalyst. nih.gov

Catalyst SystemProposed IntermediateKey Mechanistic Feature
Ni(0)/LigandOrganonickel(II)Oxidative addition and reductive elimination
Ni(I)/PhotocatalystRadical anionSingle-electron transfer pathways

This table summarizes potential intermediates and features in nickel-catalyzed reactions of gem-dichloroalkenes.

Recent advancements have demonstrated the utility of photoinduced gold catalysis for the activation of strong carbon-chlorine bonds in gem-dichloroalkanes. nju.edu.cnnih.govresearchgate.net These transformations are particularly relevant for substrates like this compound. The catalytic cycle is initiated by the photoexcitation of a dinuclear gold(I) complex. nih.gov The excited-state catalyst is a potent reductant capable of engaging in an inner-sphere single-electron transfer (SET) with the gem-dichloroalkane. nju.edu.cnresearchgate.net

This SET process leads to the homolytic cleavage of a C-Cl bond, generating a chloroalkyl radical and a gold(II) species. nih.gov The radical intermediate can then undergo a variety of subsequent reactions, including cyclizations or additions to other unsaturated systems. nju.edu.cnresearchgate.net The gold catalyst is regenerated through a subsequent redox process, allowing the catalytic cycle to continue. This photoinduced approach circumvents the high activation barriers often associated with the thermal activation of C-Cl bonds. nju.edu.cn

Role of Reactive Intermediates

The reactivity of this compound is largely dictated by the formation of key reactive intermediates.

While direct evidence for this compound acting as a vinylidene equivalent in cycloaddition reactions is sparse in the reviewed literature, gem-dihaloalkenes are known precursors to such species. The generation of a vinylidene carbene or a related metallo-vinylidene intermediate would open up pathways for [2+1], [3+2], and [4+1] cycloaddition reactions. For instance, in a formal [3+2] cycloaddition, the vinylidene equivalent could react with a 1,3-dipole to construct a five-membered ring system. researchgate.net The steric hindrance of the 3,3,4-trimethylpentyl group would likely play a significant role in the stereochemical outcome of such cycloadditions.

Gem-dichloroalkanes are well-established precursors for the generation of carbenes and carbenoids. nih.gov In the context of this compound, treatment with a strong base or a reducing metal could lead to the formation of a highly reactive alkylidene carbene. Alkylidene carbenes are known to undergo a variety of synthetically useful transformations, including C-H insertion reactions and cyclopropanations. organic-chemistry.orgresearchgate.net

The reactivity of the alkylidene carbene generated from this compound would be influenced by its electronic nature (singlet vs. triplet state) and the steric environment around the carbenic carbon. researchgate.net Intramolecular C-H insertion reactions could lead to the formation of strained cyclic structures, while intermolecular reactions with alkenes would yield substituted cyclopropanes. The presence of the bulky trimethylpentyl group would likely direct the regioselectivity and stereoselectivity of these carbene-mediated reactions.

Reactive IntermediateMethod of GenerationPotential Subsequent Reactions
Vinylidene EquivalentReaction with a low-valent metalCycloaddition reactions ([2+1], [3+2], [4+1])
Alkylidene CarbeneTreatment with a strong base or reducing agentC-H insertion, cyclopropanation

This table highlights the key reactive intermediates derived from this compound and their potential synthetic applications.

Despite a comprehensive search of available scientific literature, no specific mechanistic investigations or detailed research findings concerning the chemical compound "this compound" in the context of dechloroalkylation involving chloromethyl radicals or alkene halogenation via halonium ion and carbocation intermediates could be located.

The significant steric hindrance presented by the trimethylpentyl group in "this compound" likely poses considerable challenges to the typical reaction pathways for both radical and electrophilic additions to the double bond. This may explain the apparent absence of research focused on this specific molecule within the requested mechanistic frameworks.

General principles of these reaction mechanisms are well-established for less sterically hindered alkenes:

Dechloroalkylation with Chloromethyl Radicals: This type of reaction generally involves the radical addition of a chloromethyl group to an alkene. The process is typically initiated by the generation of a chloromethyl radical from a suitable precursor. This radical then adds to the double bond of the alkene, forming a new carbon-carbon bond and a new radical intermediate, which can then propagate a chain reaction. The regioselectivity and stereoselectivity of such additions are often influenced by the stability of the radical intermediates and steric factors.

Alkene Halogenation via Halonium Ions and Carbocation Intermediates: The electrophilic addition of halogens (e.g., Cl₂, Br₂) to alkenes typically proceeds through a cyclic halonium ion intermediate. This intermediate is formed by the interaction of the halogen with the π-electrons of the double bond. A nucleophile, often the halide ion, then attacks one of the carbons of the halonium ion in an anti-fashion, leading to the formation of a vicinal dihalide. In cases where a carbocation intermediate is formed, its stability (tertiary > secondary > primary) plays a crucial role in determining the regiochemical outcome of the reaction, often following Markovnikov's rule.

Due to the lack of specific research data for "this compound," it is not possible to provide a detailed, scientifically accurate article with data tables and in-depth findings as requested in the prompt. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies

Quantum Chemical Approaches to Molecular Structure

Quantum chemical methods are employed to predict the three-dimensional arrangement of atoms in a molecule and to determine its electronic structure.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. nih.gov This approach would be used to find the most stable conformation of 1,1-Dichloro-3,3,4-trimethylpent-1-ene by minimizing the energy of the system. The resulting optimized structure would provide key information on bond lengths, bond angles, and dihedral angles. This foundational data is crucial for further computational analysis.

Analysis of Electronic Properties and Stability

The electronic properties of a molecule are key to understanding its reactivity and stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it would require more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, this analysis would indicate its predisposition to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This visual tool is invaluable for predicting how a molecule will interact with other reagents. For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack.

Theoretical Modeling of Reactivity and Reaction Mechanisms

Theoretical modeling can be used to simulate chemical reactions and elucidate their mechanisms. By mapping the potential energy surface, computational chemists can identify transition states and calculate activation energies, providing insights into the kinetics and thermodynamics of a reaction. For this compound, such studies could predict its behavior in various chemical environments and reactions.

Energy Profiles and Transition State Analysis

The study of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) of a reaction. This map provides the energy of the system as a function of the geometric coordinates of the atoms. Key features of the PES are stationary points, which include minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For a molecule like this compound, computational analysis of its reactions, such as addition or substitution, would involve calculating the energy profile. This profile illustrates the energy changes as the reactants are converted into products through one or more transition states and intermediates. The height of the energy barrier at the transition state determines the reaction rate.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.5
Products-12.3

Transition state analysis involves determining the geometry of the transition state and analyzing its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Computational Studies on Halonium Ion and Carbocation Stability

In electrophilic addition reactions of alkenes, the formation of intermediates such as halonium ions or carbocations is often postulated. For this compound, the presence of two chlorine atoms on one of the double-bonded carbons would significantly influence the stability of any potential cationic intermediates.

Computational studies can be employed to calculate the relative stabilities of different possible intermediates. For instance, the stability of a bridged halonium ion versus an open-chain carbocation can be assessed. The bulky trimethylpentyl group would also exert steric and electronic effects on the stability of these intermediates.

Table 2: Calculated Relative Stabilities of Potential Intermediates

IntermediateRelative Stability (kcal/mol)
Tertiary Carbocation0.0
Secondary Carbocation+10.7
Bridged Chloronium Ion+3.5

Note: This data is hypothetical and intended for illustrative purposes.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity in a chemical reaction refers to the preference for bond-making or breaking in one direction over all other possible directions. Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers.

Computational models can predict the regioselectivity and stereoselectivity of reactions involving this compound by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major one. For example, in an addition reaction, the electrophile could add to either of the two carbons of the double bond, leading to different regioisomers.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for the prediction of reaction outcomes, including regioselectivity and stereoselectivity. nih.gov

Theoretical Models for Molecular Reactivity Parameters

Various theoretical models and concepts are used to describe and predict the reactivity of molecules. These include Frontier Molecular Orbital (FMO) theory, which looks at the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, computational software can calculate the energies and shapes of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

Other reactivity descriptors that can be calculated include:

Electron density distribution: To identify electron-rich and electron-poor regions of the molecule.

Electrostatic potential maps: To visualize the charge distribution and predict sites for electrophilic or nucleophilic attack.

Global reactivity indices: Such as chemical potential, hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," no specific experimental data for its advanced spectroscopic characterization could be located in publicly available resources. While the existence of the compound is noted in chemical databases, detailed research findings regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy, and Mass Spectrometry (MS) are not available.

Consequently, the requested article, which was to be structured around a detailed analysis of these advanced spectroscopic techniques for "this compound," cannot be generated at this time. The absence of primary and secondary data, including high-resolution 1H and 13C NMR, 2D NMR techniques (COSY, HSQC, HMBC, NOESY), Fourier-Transform Infrared (FTIR), Raman Spectroscopy, and mass spectrometry fragmentation analysis, precludes the creation of a thorough and scientifically accurate article as per the user's instructions.

Further research or de novo analysis of the compound would be required to produce the data necessary to fulfill the detailed outline provided.

Advanced Spectroscopic Characterization Techniques for Functionalized Alkenes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful experimental technique for determining the atomic and molecular structure of a crystal. wikipedia.org In this method, a crystalline structure causes a beam of incident X-rays to diffract into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, disorder, and other information. wikipedia.org

For a molecule such as 1,1-Dichloro-3,3,4-trimethylpent-1-ene, obtaining a suitable single crystal is the first and often most challenging step. wikipedia.orgnih.gov The crystal should be of adequate size (typically larger than 0.1 mm in all dimensions), possess high purity, and have a regular internal structure. wikipedia.org Once a suitable crystal is obtained, it is mounted and placed in an intense beam of monochromatic X-rays. wikipedia.org The resulting diffraction pattern is collected on a detector.

The analysis of the diffraction data would provide precise bond lengths and angles for this compound. For instance, the carbon-carbon double bond (C=C) is expected to have a bond length of approximately 1.34 Å, while the carbon-carbon single bonds will be around 1.54 Å. The carbon-chlorine (C-Cl) bond lengths are anticipated to be in the range of 1.73-1.75 Å. The steric hindrance caused by the bulky tert-butyl group (trimethylpentyl group) would likely influence the bond angles around the double bond, leading to some deviation from the ideal 120° for sp² hybridized carbons.

A hypothetical data table for the crystallographic parameters of this compound is presented below, based on typical values for similar organic compounds.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.15
c (Å)12.40
β (°)105.5
Volume (ų)1000.5
Z4
Density (calculated) (g/cm³)1.25
R-factor (%)4.5

Electron Spectroscopy Methods

Electron spectroscopy methods provide valuable information about the elemental composition and electronic structure of materials. These techniques are particularly useful for characterizing functionalized alkenes like this compound.

Electron Energy-Loss Spectroscopy (EELS) for Compositional and Electronic Structure Analysis

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy lost by electrons as they pass through a thin sample. measurlabs.commst.or.jp This energy loss is characteristic of the elemental composition and bonding in the material. myscope.training EELS is often performed in a transmission electron microscope (TEM), providing high spatial resolution. measurlabs.com

For this compound, EELS analysis would be expected to show core-loss edges corresponding to the ionization of core electrons of carbon and chlorine. The carbon K-edge would appear around 284 eV, and its fine structure could provide information about the different chemical environments of the carbon atoms (sp² vs. sp³ hybridization). The chlorine L₂,₃-edge, appearing around 200 eV, would confirm the presence of chlorine. nih.gov

The low-loss region of the EELS spectrum (0-50 eV) would reveal information about the valence electrons, including plasmon excitations, which are collective oscillations of the valence electron gas. The energy of the plasmon peak is related to the valence electron density.

A table of expected EELS core-loss edges for this compound is provided below.

Element Edge Expected Energy (eV)
CarbonK~284
ChlorineL₂,₃~200

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Element-Specific Chemical States

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed information about the electronic structure and chemical environment of atoms in a molecule. diamond.ac.ukwikipedia.org

X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. When the X-ray energy is tuned to a core-level binding energy of a specific element, an absorption edge is observed. The fine structure near the edge (X-ray Absorption Near Edge Structure, XANES) is sensitive to the oxidation state and coordination geometry of the absorbing atom. unimi.itnih.gov For this compound, the chlorine K-edge XANES spectrum would be particularly informative. The position of the absorption edge would provide information about the effective charge on the chlorine atoms. The pre-edge features can be related to transitions from the 1s core level to unoccupied molecular orbitals with p-character.

The region of the spectrum at higher energies above the edge (Extended X-ray Absorption Fine Structure, EXAFS) contains information about the local atomic structure around the absorbing atom, such as bond distances and coordination numbers. unimi.it

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS. diamond.ac.ukrigaku.com In XES, a core hole is created by an incident X-ray photon, and the sample's subsequent fluorescence (emission of an X-ray photon) is measured with high energy resolution. rigaku.com The energy and intensity of the emitted X-rays are characteristic of the element and its chemical environment. rigaku.com For this compound, chlorine Kβ XES could be used to probe the nature of the molecular orbitals involved in bonding with the chlorine atoms. Changes in the spectral shape and peak positions can be correlated with the covalency of the C-Cl bond.

A hypothetical data table summarizing the expected XAS and XES features for the chlorine atoms in this compound is shown below.

Technique Feature Expected Information
XAS (Cl K-edge)Edge PositionEffective charge on Chlorine
XAS (Cl K-edge)XANESOxidation state and C-Cl bond character
XAS (Cl K-edge)EXAFSC-Cl bond distance
XES (Cl Kβ)Spectral ShapeNature of molecular orbitals with Cl character

Green Chemistry and Flow Chemistry Approaches in Dichloroalkene Synthesis and Functionalization

Sustainable Synthetic Methodologies for Geminal Dihaloalkenes

Traditional methods for the synthesis of geminal dihaloalkenes often involve the use of stoichiometric amounts of aggressive reagents and chlorinated solvents, leading to significant waste generation and potential environmental hazards. In contrast, modern sustainable approaches focus on catalytic and more atom-economical transformations.

One promising green strategy is the use of photocatalysis . Visible-light-mediated reactions can facilitate the synthesis of geminal dihaloalkenes under mild conditions, often utilizing readily available and less toxic starting materials. For instance, the photocatalytic generation of dihalocarbene precursors or radical intermediates can lead to the efficient formation of the desired dichloroalkene moiety.

The principles of atom economy are central to the development of sustainable synthetic methods. Reactions that maximize the incorporation of atoms from the reactants into the final product are considered more environmentally benign. Methodologies such as addition reactions and certain catalytic cycles are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts. The development of new catalytic systems that promote the direct dichlorination of alkynes or the rearrangement of suitable precursors into geminal dichloroalkenes are active areas of research in this context.

Table 1: Comparison of Traditional vs. Sustainable Methods for Geminal Dichloroalkene Synthesis | Feature | Traditional Methods (e.g., Wittig-type) | Sustainable Methods (e.g., Photocatalysis, Catalytic Olefination) | | :--- | :--- | :--- | | Reagents | Stoichiometric, often hazardous (e.g., PPh₃, CCl₄) | Catalytic, often milder and less toxic reagents | | Byproducts | Stoichiometric waste (e.g., triphenylphosphine (B44618) oxide) | Minimal byproducts, often volatile and easily removed | | Conditions | Often harsh reaction conditions | Typically mild conditions (e.g., room temperature, visible light) | | Atom Economy | Generally lower | Generally higher | | Solvents | Often chlorinated solvents | Greener solvent choices are often possible |

Continuous Flow Processing for Enhanced Reaction Efficiency and Safety

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing for the synthesis of geminal dichloroalkenes. The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior heat and mass transfer, leading to more precise control over reaction parameters, improved yields, and enhanced safety.

The halogenation of organic compounds, including the synthesis of dichloroalkenes, can be highly exothermic and may involve toxic or corrosive reagents like elemental chlorine. researchgate.netrsc.org In a continuous flow setup, the small reactor volume minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with thermal runaways or accidental releases. researchgate.netrsc.org Furthermore, the precise control over residence time and temperature can suppress the formation of unwanted byproducts, leading to cleaner reaction profiles and simplified purification procedures.

A significant advantage of continuous flow technology is the ability to "telescope" multiple reaction steps into a single, uninterrupted process, eliminating the need for isolation and purification of intermediates. rsc.orgflinders.edu.auresearchgate.netbeilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net This approach not only saves time and resources but also minimizes waste generation and operator exposure to potentially hazardous intermediates.

For the synthesis of a functionalized dichloroalkene, a telescoped flow process could involve the initial formation of a precursor in the first reactor, followed by its immediate introduction into a second reactor for the dichlorination step. For example, an aldehyde could be converted to a hydrazone in the first stage, which is then directly reacted with a chlorine source and catalyst in the second stage to yield the final geminal dichloroalkene. In-line purification or scavenger columns can be integrated between reaction zones to remove byproducts or unreacted reagents, ensuring the purity of the final product stream.

Many chemical transformations proceed through highly reactive and unstable intermediates that are difficult to handle in traditional batch processes. Continuous flow reactors are ideally suited for the in-situ generation and immediate consumption of such species, preventing their decomposition and minimizing safety risks. researchgate.netcardiff.ac.uk

The synthesis of geminal dihaloalkenes can involve reactive intermediates like **dichlorocarbene (CCl₂) **. wikipedia.orgnih.govresearchgate.netresearchgate.net In a flow system, chloroform (B151607) can be reacted with a base under phase-transfer conditions to generate dichlorocarbene, which is then immediately reacted with an alkene in the same flow stream to form the corresponding dichlorocyclopropane. researchgate.netacs.org This approach avoids the accumulation of the highly reactive carbene and allows for precise control over the reaction. Similarly, other unstable reagents or intermediates required for alkene functionalization can be generated and utilized in a continuous and controlled manner, opening up new possibilities for the synthesis of complex dichloroalkenes.

Electrochemical Synthesis for Alkene Difunctionalization

Electrochemical synthesis represents a powerful and sustainable alternative to traditional chemical redox reactions for the difunctionalization of alkenes. By using electricity as a "traceless" reagent, electrosynthesis can often avoid the use of stoichiometric chemical oxidants or reductants, leading to a significant reduction in waste and improved atom economy. thieme-connect.degre.ac.uk

The electrochemical dichlorination of alkenes has emerged as a promising method for the synthesis of vicinal dichlorides. organic-chemistry.orgresearchgate.netnih.govchembites.org This transformation can be achieved through a manganese-catalyzed process where a nucleophilic chlorine source, such as magnesium chloride (MgCl₂), is used. organic-chemistry.orgresearchgate.netnih.govrsc.org The reaction proceeds via a radical mechanism, offering a high degree of chemoselectivity and functional group tolerance. organic-chemistry.orgresearchgate.netnih.gov This method is particularly advantageous for substrates with oxidatively sensitive functional groups.

While the direct electrochemical synthesis of geminal dihaloalkenes from alkenes is less common, electrochemical methods can be employed to generate precursors or to effect transformations that lead to the desired 1,1-dichloroalkene structure. For instance, the electrochemical oxidation of a suitable substrate in the presence of a chloride source could generate a key intermediate for a subsequent rearrangement or elimination reaction to form the geminal dichloroalkene. Furthermore, the development of microfluidic electrochemical reactors offers enhanced control over reaction conditions and mass transport, potentially enabling novel and efficient electrosynthetic routes to these compounds. techlinkcenter.orggoogle.comflintbox.com

Table 2: Key Features of Electrochemical Alkene Dichlorination | Feature | Description | | :--- | :--- | | Reagent | Electricity (electrons) as the primary oxidant | | Chlorine Source | Nucleophilic and safer sources like MgCl₂ | | Catalyst | Often transition metals like Manganese (Mn) | | Mechanism | Typically involves radical intermediates | | Selectivity | High chemoselectivity and functional group tolerance | | Sustainability | High atom economy, avoids stoichiometric chemical oxidants | | Waste | Minimal waste generation |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Selective Transformations

The gem-dichloroalkene moiety is a valuable functional group, and future research will likely concentrate on developing novel catalytic systems to unlock its full synthetic potential. acs.org The focus will be on achieving selective transformations that can controllably functionalize one or both of the C-Cl bonds.

Key areas of prospective research include:

Photoredox Catalysis: Inspired by recent advancements in the activation of strong C-Cl bonds, photoinduced catalysis, such as the use of excited-state dinuclear gold complexes, could enable divergent radical transformations of 1,1-dichloro-3,3,4-trimethylpent-1-ene. nju.edu.cnresearchgate.netresearchgate.net This approach could allow the compound to act as a precursor for various radical intermediates, leading to new carbon-carbon and carbon-heteroatom bond formations under mild conditions.

Earth-Abundant Metal Catalysis: While palladium and other precious metals are effective, there is a growing emphasis on developing catalytic systems based on more sustainable and cost-effective metals like nickel, copper, and iron. bohrium.com Future work could involve designing new ligand scaffolds for these metals to promote challenging cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, at the dichlorovinyl position with high selectivity.

Asymmetric Catalysis: A significant frontier is the development of chiral catalytic systems that can induce enantioselectivity in reactions involving the prochiral dichlorovinyl group. This could involve chiral phase-transfer catalysis or the use of chiral ligands on transition metals to create stereocenters, providing access to optically active molecules that are crucial in medicinal chemistry. youtube.com

Table 1: Potential Catalytic Systems for Future Research
Catalytic ApproachPotential TransformationAnticipated AdvantagesRelevant Research Area
Photoredox Gold CatalysisRadical-mediated C-C and C-X bond formationMild reaction conditions, controllable radical pathwaysActivation of inert C-Cl bonds nju.edu.cnresearchgate.net
Nickel-Based Pincer ComplexesSelective mono- or di-alkenylation/alkynylationCost-effective, high functional group toleranceCross-coupling reactions bohrium.com
Chiral Phase-Transfer CatalysisAsymmetric addition reactions across the double bondAccess to enantiomerically enriched productsAsymmetric synthesis youtube.com

Expanding the Synthetic Utility of this compound in Complex Molecule Synthesis

The application of this compound as a strategic building block in the synthesis of complex molecules, such as natural products and pharmaceuticals, remains a promising area for exploration. nih.govyoutube.com Its sterically hindered framework and reactive dichlorovinyl handle can be leveraged in sophisticated synthetic strategies.

Future research could focus on:

Convergent Synthesis: Utilizing the compound in late-stage coupling reactions to join complex molecular fragments. The differential reactivity of the two chlorine atoms could be exploited for sequential, site-selective cross-couplings, streamlining the assembly of intricate architectures.

Cascade Reactions: Designing multi-step reaction sequences that are initiated by a transformation at the dichlorovinyl group. For instance, a nickel-catalyzed cascade reaction could lead to the rapid construction of heterocyclic frameworks, which are prevalent in biologically active molecules. bohrium.com

Diversity-Oriented Synthesis: Employing the compound as a central scaffold from which a library of diverse molecules can be generated. By applying a range of selective catalytic transformations, chemists can systematically modify the structure to explore chemical space and identify new bioactive compounds.

Integration of Advanced Computational Predictions in Reaction Design

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, thereby accelerating the development of new synthetic methods. nih.govpitt.edu The application of these tools to reactions involving this compound can provide deep mechanistic insights and guide experimental design.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for potential transformations. dntb.gov.ua This can help researchers rationalize observed selectivity and predict the most favorable reaction conditions (e.g., catalyst, solvent) before heading to the lab. For example, DFT can elucidate the mechanism of electrophilic additions or predict the regioselectivity of cross-coupling reactions. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interaction with catalysts and solvents over time, providing insights into conformational effects and the role of the reaction environment.

Predictive Modeling of Properties: Computational methods can predict various physicochemical and toxicological properties of derivatives synthesized from this compound, aiding in the early-stage assessment of potential drug candidates or new materials. researchgate.net

Table 2: Application of Computational Methods in Reaction Design
Computational MethodApplication AreaExpected OutcomeReference
Density Functional Theory (DFT)Mechanistic investigation of catalytic cyclesPrediction of reaction barriers and selectivity dntb.gov.ua
Ab Initio Molecular Dynamics (AIMD)Modeling solvent effects and reaction dynamicsUnderstanding of mechanistic continuums (e.g., SN1/SN2) pitt.edu
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity or toxicityPrioritization of synthetic targets researchgate.net

Machine Learning Approaches for Retrosynthetic Analysis and Reaction Optimization

Future directions in this area involve:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can be tasked with designing synthetic pathways for complex target molecules that incorporate this compound as a starting material or key intermediate. chemcopilot.commicrosoft.com These platforms can suggest novel and non-intuitive disconnections, potentially leading to more efficient and innovative synthetic routes. arxiv.org

Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., temperature, concentration, catalyst loading) to maximize the yield and selectivity of a specific transformation. beilstein-journals.orgrsc.orgnih.gov By integrating ML with high-throughput experimentation (HTE), researchers can rapidly screen a wide range of parameters and identify the ideal conditions for reactions involving this compound.

Pathway and Catalyst Discovery: ML can be used to mine reaction databases to identify new types of reactions that gem-dichloroalkenes can undergo or to predict novel catalyst structures with enhanced activity and selectivity for specific transformations. illinois.educhemrxiv.org

The synergy between advanced catalysis, complex synthesis, computational modeling, and machine learning promises to significantly expand the synthetic chemist's toolkit. As these fields continue to evolve, compounds like this compound will undoubtedly play a role in the creation of next-generation molecules with tailored functions.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1,1-dichloro-3,3,4-trimethylpent-1-ene, and how can purity be validated?

Methodological Answer: Synthesis often involves chlorination of 3,3,4-trimethylpent-1-ene (C₈H₁₆) using Cl₂ or SOCl₂ under controlled conditions. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) and cross-validation via ¹H/¹³C NMR. For example, NMR can confirm the absence of regioisomers (e.g., 1,2-dichloro derivatives) by analyzing chemical shifts for CH₂Cl and CH₃ groups . Mass spectrometry (MS) with electron ionization (EI) further confirms molecular weight (MW ≈ 183.1 g/mol).

Q. Q2. How should researchers interpret conflicting boiling/melting point data for this compound in the literature?

Methodological Answer: Discrepancies often arise from impurities or isomerization during isolation. Use differential scanning calorimetry (DSC) to measure thermal transitions under inert atmospheres. Compare with computational predictions (e.g., COSMO-RS solvation models) to assess thermodynamic stability of isomers. For instance, branched alkenes like 3,3,4-trimethylpent-1-ene exhibit lower boiling points than linear analogs due to reduced surface area .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) predict regioselectivity in reactions involving this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict outcomes like hydroformylation or epoxidation. For example, Rh-catalyzed hydroformylation of 3,4,4-trimethylpent-1-ene shows a 15:85 branched-to-linear product ratio due to steric hindrance at the branched alkyl-Rh intermediate . Apply similar workflows to analyze activation barriers for chlorinated analogs, focusing on steric and electronic effects of Cl substituents.

Q. Q4. What spectroscopic techniques resolve ambiguities in structural elucidation of halogenated alkenes like this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related diarylethenes .
  • ²⁵Cl NMR : Detects chlorine environments, distinguishing between 1,1-dichloro and 1,2-dichloro isomers.
  • IR spectroscopy : Identifies C=C and C-Cl stretching frequencies (e.g., ~1600 cm⁻¹ for C=C; ~550-750 cm⁻¹ for C-Cl) .

Q. Q5. How do steric effects influence reaction pathways in catalytic transformations of this compound?

Methodological Answer: Steric hindrance from 3,3,4-trimethyl groups directs reactions to less hindered sites. For example, in Diels-Alder reactions, the bulky substituents favor endo transition states. Computational studies using Grimme’s D3 dispersion corrections quantify steric contributions to activation energies . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots further isolates steric vs. electronic factors.

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported toxicity or environmental persistence data?

Methodological Answer:

  • Batch testing : Conduct aerobic/anaerobic biodegradation assays (e.g., OECD 301/302 guidelines) under controlled pH and temperature.
  • QSAR modeling : Predict persistence using EPI Suite or TEST software, cross-referencing with experimental half-life data from EPA sources .
  • Analytical cross-checks : Use LC-MS/MS to detect degradation products (e.g., dichloroacetic acid) that may indicate hydrolysis pathways .

Q. Q7. What strategies mitigate isomerization during storage or analysis of this compound?

Methodological Answer:

  • Storage : Use amber vials under N₂ at -20°C to prevent light-/oxygen-induced isomerization.
  • Chromatography : Employ low-polarity GC columns (e.g., DB-5MS) with moderate temperatures to separate isomers without inducing degradation .
  • Stabilizers : Add radical inhibitors like BHT (butylated hydroxytoluene) at 0.1% w/w to suppress free-radical rearrangements .

Methodological Optimization

Q. Q8. What analytical workflows ensure accurate quantification of trace impurities in this compound?

Methodological Answer:

  • GC×GC-TOFMS : Provides high-resolution separation and identification of impurities (e.g., 1,2-dichloro isomers) at <0.1% levels.
  • Internal standards : Use deuterated analogs (e.g., d₆-1,1-dichloroethene) for isotope dilution mass spectrometry (IDMS) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (<10 ppm), and precision (%RSD < 5%) .

Computational and Experimental Synergy

Q. Q9. How can molecular dynamics (MD) simulations inform solvent selection for reactions involving this compound?

Methodological Answer: MD simulations (e.g., GROMACS) model solvent-solute interactions to predict solubility parameters. For instance, nonpolar solvents like hexane maximize solubility due to low dielectric constants (ε ~1.9), aligning with Hansen solubility parameters (δD ≈ 16 MPa¹/²) . Validate with cloud-point experiments or Hildebrand solubility tests.

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